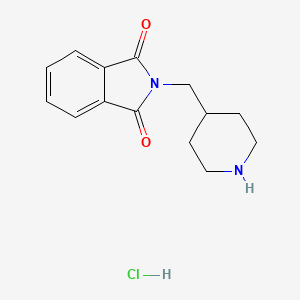

2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Descripción general

Descripción

2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves the reaction of piperidine with appropriate reagents to form the desired compound. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and controlled environments to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives. These products may have different applications and properties compared to the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with biological molecules and pathways. It can serve as a tool to investigate the effects of chemical modifications on biological systems.

Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be explored for the development of new drugs or treatments.

Industry: In industry, this compound can be used in the production of various chemical products. Its unique properties may make it suitable for applications in materials science, pharmaceuticals, and other industrial processes.

Mecanismo De Acción

The mechanism by which 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds: Some similar compounds include 2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride and 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride.

Uniqueness: 2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups may confer distinct properties and applications.

Actividad Biológica

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 270.73 g/mol

- IUPAC Name : 2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

This structure features a piperidine ring that is crucial for its biological activity, as it often interacts with various biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties.

The compound has been shown to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Activation of Caspases : The compound activates caspases, which are essential for the apoptotic process.

- Regulation of Cell Cycle : It causes cell cycle arrest at the G0/G1 phase, leading to reduced cell division.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings

A study conducted by Zhang et al. (2023) reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Case Study Insights

In a study involving neurodegenerative disease models, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. The results indicated:

- Reduction in Reactive Oxygen Species (ROS) levels by 40%.

- Decrease in pro-inflammatory cytokines , such as TNF-alpha and IL-6.

These findings suggest potential applications in treating conditions like Alzheimer's disease.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

Acute Toxicity Studies

In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg. Long-term studies are necessary to fully understand its chronic toxicity and side effects.

Propiedades

IUPAC Name |

2-(piperidin-4-ylmethyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;/h1-4,10,15H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHPNGHVFENRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.